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molecular formula C12H8ClN5O2 B8636533 4-Chloro-2-(1-methyl-5-nitro-1H-imidazol-2-yl)quinazoline CAS No. 61717-32-6

4-Chloro-2-(1-methyl-5-nitro-1H-imidazol-2-yl)quinazoline

Cat. No. B8636533
M. Wt: 289.68 g/mol
InChI Key: RVRFUCQSUAQDHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04055642

Procedure details

A suspension of 25 g of 2-(1-methyl-5-nitro-2-imidazolyl)-4-quinazolinone and 26.2 g of phosphorus pentachloride in 150 ml of phosphorus oxychloride is boiled for 3 hours and then evaporated in vacuo (12 Torr). The residue is taken up in methylene chloride and stirred with water for one hour at room temperature. The mixture is made alkaline with sodium bicarbonate and extracted by dropwise addition of methylene chloride. The mixture is dried with magnesium sulphate and treated with animal charcoal, filtered and evaporated in vacuo (12 Torr) at 30° C. The residue is mixed with ether, filtered and washed pure with ether to obtain the heading compound, m.p. 178°-181° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
26.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([N+:7]([O-:9])=[O:8])=[CH:5][N:4]=[C:3]1[C:10]1[NH:19][C:18](=O)[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[N:11]=1.P(Cl)(Cl)(Cl)(Cl)[Cl:22]>P(Cl)(Cl)(Cl)=O>[CH3:1][N:2]1[C:6]([N+:7]([O-:9])=[O:8])=[CH:5][N:4]=[C:3]1[C:10]1[N:19]=[C:18]([Cl:22])[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[N:11]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
CN1C(=NC=C1[N+](=O)[O-])C1=NC2=CC=CC=C2C(N1)=O
Name
Quantity
26.2 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred with water for one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated in vacuo (12 Torr)
EXTRACTION
Type
EXTRACTION
Details
extracted by dropwise addition of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture is dried with magnesium sulphate
ADDITION
Type
ADDITION
Details
treated with animal charcoal
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo (12 Torr) at 30° C
ADDITION
Type
ADDITION
Details
The residue is mixed with ether
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed pure with ether
CUSTOM
Type
CUSTOM
Details
to obtain the heading compound, m.p. 178°-181° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CN1C(=NC=C1[N+](=O)[O-])C1=NC2=CC=CC=C2C(=N1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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